molecular formula C14H17N5O3S B2549843 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1448027-56-2

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2549843
CAS No.: 1448027-56-2
M. Wt: 335.38
InChI Key: VHLXTFLRIXUSLN-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a 1,2,3-triazole core, a scaffold known for its diverse biological activities and frequent application in click chemistry for bioconjugation . The molecular structure also incorporates a 1,1-dioxidoisothiazolidine moiety, a functional group present in compounds investigated for modulating kinase activity, such as cyclin-dependent kinases (CDKs) . The integration of these pharmacophores makes this reagent a valuable candidate for researchers studying enzyme inhibition, structure-activity relationships (SAR), and developing novel therapeutic agents for conditions like oncology. It is intended for use in high-throughput screening assays, target identification, and other in vitro biochemical studies.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-10-4-5-11(19-6-3-7-23(19,21)22)8-12(10)15-14(20)13-9-18(2)17-16-13/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLXTFLRIXUSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the isothiazolidin moiety may contribute to its pharmacological effects. The chemical formula is C23H27N5O3SC_{23}H_{27}N_5O_3S, with a molecular weight of approximately 453.557 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines.

Case Studies

  • Antiproliferative Effects : In vitro studies demonstrated that triazole derivatives exhibited IC50 values ranging from 1.1 μM to 4.24 μM against cancer cell lines such as MCF-7 and HCT-116. These compounds were found to inhibit thymidylate synthase, a key enzyme in DNA synthesis, leading to apoptosis in cancer cells .
  • Mechanism of Action : The mechanism involves the induction of cell cycle arrest and apoptosis through the inhibition of critical pathways involved in DNA synthesis and repair. Specifically, these compounds modulate the G1-S transition and can activate E2F transcription factors essential for DNA synthesis initiation .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are also notable. Research indicates that similar compounds have shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus.

Antimicrobial Efficacy

In studies assessing antimicrobial activity:

  • Certain triazole derivatives exhibited strong inhibition against both gram-positive and gram-negative bacteria.
  • The structure-activity relationship suggested that modifications on the triazole ring could enhance antibacterial potency .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can aid in optimizing its biological activity:

  • Triazole Ring Modifications : Variations in substituents on the triazole ring significantly affect anticancer and antimicrobial activities.
  • Isothiazolidin Influence : The incorporation of isothiazolidin enhances interactions with biological targets, potentially increasing efficacy .

Scientific Research Applications

Anticancer Activity

Initial studies indicate that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may exhibit anticancer properties by interacting with specific proteins involved in cell cycle regulation. Notably, it has been suggested to inhibit Cyclin-dependent kinase 2 (CDK2), which could lead to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Properties

Research has shown that compounds with similar structures often possess antimicrobial activity. For instance, derivatives of triazole and isothiazolidine have demonstrated effectiveness against various bacterial strains . Future studies on this compound could focus on its potential as an antimicrobial agent.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes makes it a suitable candidate for biochemical studies. It can serve as a probe to investigate enzyme mechanisms or as an inhibitor in biochemical pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to study its binding affinities and kinetics with target proteins.

Development of New Materials

Due to its unique chemical properties, this compound may be utilized in the development of novel materials. Its structural features could allow for applications in creating new polymers or catalysts that enhance chemical reactions .

Pesticidal Properties

Compounds similar to this compound have been explored for their pesticidal properties. The potential for this compound to act as a pesticide could be investigated through field trials and laboratory studies focusing on its efficacy against pests and diseases affecting crops.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
Compound ATriazole + IsothiazolidineAnticancer
Compound BTriazole + CarboxamideAntimicrobial
Compound CIsothiazolidine + PhenylEnzyme Inhibition

Study 1: Anticancer Activity Evaluation

A study conducted on structurally related compounds indicated that those containing the triazole ring exhibited significant growth inhibition against various cancer cell lines. The mechanism was attributed to the inhibition of CDK2.

Study 2: Antimicrobial Efficacy

Research exploring the antimicrobial properties of similar compounds found that derivatives showed promising results against Gram-positive and Gram-negative bacteria. Future investigations into this compound could yield valuable insights into its potential use as an antimicrobial agent.

Chemical Reactions Analysis

Reaction Conditions

StepReagents/ConditionsYieldReference
Triazole ring formationCuSO₄, sodium azide, propargylated intermediateVaries
Amide couplingCDI, DCM, room temperature40–80%
Oxidation (isothiazolidinone)H₂O₂, H₂SO₄, 24–48 hModerate

Click Chemistry for Triazole Formation

The 1,2,3-triazole core is typically synthesized via the azide-alkyne cycloaddition reaction. For this compound, a propargylated isothiazolidinone derivative would react with an aryl azide (e.g., 2-methylphenyl azide) under copper catalysis to form the triazole ring .

Amide Coupling

The carboxamide group is introduced by reacting the triazole carboxylic acid with an amine (e.g., 1-methylamine) using coupling agents like CDI (1,1′-carbonyldiimidazole) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This step is critical for functionalizing the triazole with the carboxamide substituent .

Oxidation of Sulfur Moieties

The 1,1-dioxidoisothiazolidin-2-yl group likely forms via oxidation of a thiosultam intermediate. Reagents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH) in acidic conditions (e.g., H₂SO₄) can achieve this transformation .

Characterization Techniques

TechniquePurposeKey Observations
¹H NMR Structural confirmationPeaks for NH (amide), aromatic protons, and methyl groups
¹³C NMR Functional group identificationCarbonyl (C=O) signals near 160–170 ppm
Mass spectrometry (ESI-MS) Molecular weight verificationExpected [M–H]⁻ ion corresponding to molecular formula
IR spectroscopy Functional group analysisAmide (N–H stretch at ~3300 cm⁻¹), carbonyl (C=O at ~1685 cm⁻¹)

Potential Reactivity and Stability

  • Hydrolysis : The carboxamide group may undergo hydrolysis under basic or acidic conditions to form carboxylic acids or amines .

  • Redox reactions : The isothiazolidinone moiety could participate in redox processes, particularly under oxidizing conditions.

  • Thermal stability : Triazole derivatives typically exhibit moderate stability, though melting points may vary based on substituents .

Biological and Chemical Implications

While direct biological data for this compound is unavailable, analogous triazole-carboxamide derivatives show:

  • Antiproliferative activity : Selective cytotoxicity against cancer cell lines (e.g., Jurkat T-cells) .

  • Enzyme inhibition : Potential interactions with enzymes/receptors via the triazole or sulfonamide moieties.

Comparison with Similar Compounds

Key Observations :

  • Steric effects : The 2-methylphenyl group in the target compound introduces ortho-substitution, which may hinder rotational freedom and affect binding to biological targets.
  • Electron modulation : The nitro group in ’s compound provides strong electron-withdrawing effects, contrasting with the electron-donating methyl and ethoxy groups in others.

Comparison of Methods :

  • and employ acid-catalyzed condensation and carboxamide activation, respectively, highlighting the versatility of triazole chemistry.
  • The target compound’s synthesis would require specialized steps to incorporate the sulfone-modified isothiazolidine ring, which is absent in other analogs.

Implications of Substituent Variations on Physicochemical Properties

  • Solubility : Sulfone (target compound) > ethoxy () > methyl () > nitro (). Sulfones enhance polarity and hydrogen-bonding capacity.
  • Metabolic Stability : Sulfone and ethoxy groups may reduce oxidative metabolism compared to nitro or unsubstituted aryl groups.
  • Bioactivity : Nitro groups () are associated with antimicrobial activity, while carboxamides () are common in kinase inhibitors. The target compound’s sulfone could target sulfotransferases or proteases.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling reactions between heterocyclic precursors. For example, a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) facilitates nucleophilic substitution or condensation reactions. Intermediate purification via recrystallization (e.g., ethanol-DMF mixtures) and characterization by IR, NMR, and elemental analysis are critical .

Q. How is the compound structurally validated post-synthesis?

  • Methodological Answer : Spectroscopic techniques are employed:

  • IR spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, sulfonamide S=O at ~1150–1350 cm⁻¹).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbon backbone.
  • Elemental analysis : Validates empirical formula (e.g., C₁₆H₁₄FN₅O) .

Q. What solvents are compatible with this compound for in vitro assays?

  • Methodological Answer : While the compound exhibits low aqueous solubility, DMSO or ethanol (≤1% v/v) are commonly used as co-solvents. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) or derivatization (e.g., PEGylation) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Methodological Answer :

  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to accelerate heterocyclic coupling.
  • Temperature control : Reflux in dioxane or THF at 80–90°C improves reaction kinetics.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity product .

Q. How do molecular docking studies elucidate its mechanism of enzyme inhibition?

  • Methodological Answer : Docking software (e.g., AutoDock Vina) predicts binding poses by analyzing hydrogen bonds (e.g., amide-NH to active-site residues) and hydrophobic interactions (e.g., aryl groups in hydrophobic pockets). For example, the triazole ring may coordinate with metal ions in enzyme active sites .

Q. How to resolve contradictory bioactivity data across studies?

  • Methodological Answer :

  • Assay standardization : Control variables like pH, temperature, and enzyme lot.
  • Purity validation : Use HPLC (≥95% purity) to exclude impurities affecting results.
  • Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) and fluorescence quenching .

Q. What strategies improve its pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Mask polar groups (e.g., esterify carboxylic acid) to enhance bioavailability.
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

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